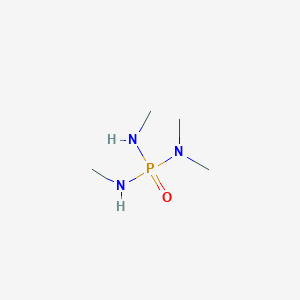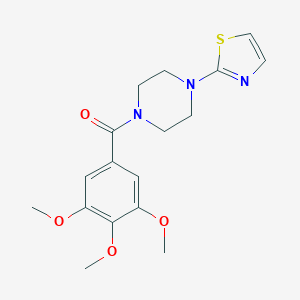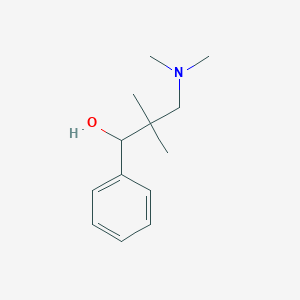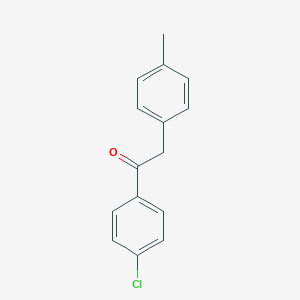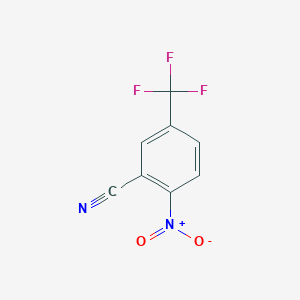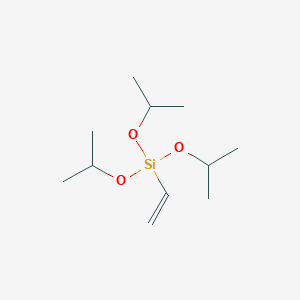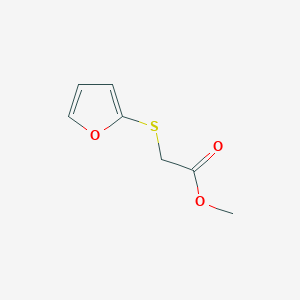![molecular formula C23H16N4 B095520 Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)- CAS No. 16672-26-7](/img/structure/B95520.png)
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-', also known as SFT-002 or simply SFT, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of SFT is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. SFT has been shown to interact with GABA receptors, NMDA receptors, and voltage-gated calcium channels, among others. SFT has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
SFT has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the regulation of immune responses. SFT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
SFT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, SFT also has some limitations, including its relatively high cost and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for research on SFT, including the identification of its specific targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. SFT may also be used as a tool for studying the mechanisms underlying various physiological and pathological processes, such as synaptic plasticity, learning and memory, and cancer progression.
In conclusion, SFT is a novel chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the modulation of various signaling pathways and receptors in cells. SFT has several advantages for lab experiments, but also has some limitations. Future research on SFT may lead to the development of new therapeutic agents and a better understanding of various physiological and pathological processes.
Méthodes De Synthèse
SFT can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with 2-aminopyridine to form a Schiff base intermediate, which is then reacted with 9H-fluorene-9-carboxaldehyde and sodium azide to produce the final product. The synthesis method has been optimized to achieve high yields and purity of SFT.
Applications De Recherche Scientifique
SFT has been found to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, SFT has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, SFT has been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. In drug discovery, SFT has been identified as a potential lead compound for the development of new drugs targeting various diseases.
Propriétés
Numéro CAS |
16672-26-7 |
|---|---|
Nom du produit |
Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)- |
Formule moléculaire |
C23H16N4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-pyridin-2-ylspiro[[1,2,4]triazolo[4,3-a]pyridine-3,9'-fluorene] |
InChI |
InChI=1S/C23H16N4/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)23(19)26-16-8-6-14-22(26)25-27(23)21-13-5-7-15-24-21/h1-16H |
Clé InChI |
UDTNXOQOXSSFQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6 |
Synonymes |
2'-(2-Pyridinyl)spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



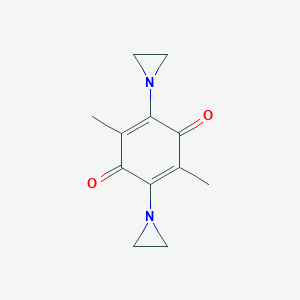
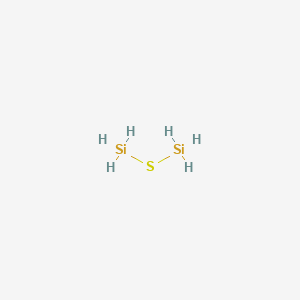
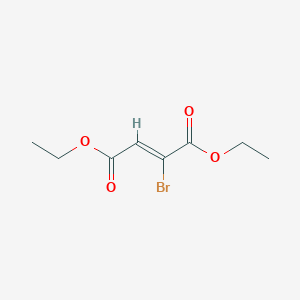
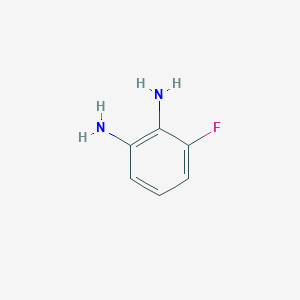
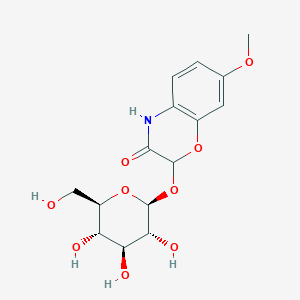
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
